molecular formula C11H13Cl2NO2 B11956496 Butyl 3,5-dichlorophenylcarbamate

Butyl 3,5-dichlorophenylcarbamate

Cat. No.: B11956496
M. Wt: 262.13 g/mol
InChI Key: SDIVLAUOUBHUIL-UHFFFAOYSA-N
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Description

Butyl 3,5-dichlorophenylcarbamate is a chemical compound with the molecular formula C11H13Cl2NO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,5-dichlorophenylcarbamate typically involves the reaction of 3,5-dichlorophenyl isocyanate with butanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:

    Reactants: 3,5-dichlorophenyl isocyanate and butanol.

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst: A base such as triethylamine may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,5-dichlorophenylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form 3,5-dichloroaniline and butanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 3,5-dichloroaniline and butanol.

    Oxidation: Oxidized derivatives of the carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Butyl 3,5-dichlorophenylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which butyl 3,5-dichlorophenylcarbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3,4-dichlorophenylcarbamate
  • Butyl 2,5-dichlorophenylcarbamate
  • Butyl 3,5-dimethylphenylcarbamate

Uniqueness

Butyl 3,5-dichlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 3 and 5 positions can affect the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

butyl N-(3,5-dichlorophenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-3-4-16-11(15)14-10-6-8(12)5-9(13)7-10/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

SDIVLAUOUBHUIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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